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Compound of Interest

Compound Name: VH032-OH

Cat. No.: B2749673

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and drug development professionals interested in the interaction between the von Hippel-
Lindau (VHL) E3 ubiquitin ligase ligand, VH032, and its target protein. This document provides
a detailed overview of the binding affinity, the experimental protocols used for its determination,
and the relevant biological pathways.

Introduction

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a Cullin-RING
E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, and Cullin-2.[1][2] This
complex is instrumental in the cellular response to changes in oxygen levels by targeting the
alpha subunit of Hypoxia-Inducible Factor (HIF-a) for ubiquitination and subsequent
proteasomal degradation under normoxic conditions.[3][4][5] The VHL protein recognizes a
hydroxylated proline residue on HIF-qa, a post-translational modification that signals for its
degradation.[4][5]

VHO032 is a potent and selective synthetic ligand that mimics the hydroxylated proline of HIF-q,
enabling it to bind to VHL with high affinity.[6][7] This interaction competitively inhibits the
binding of HIF-a to VHL, leading to the stabilization of HIF-a and the activation of the hypoxic
response pathway.[6][7] Due to this property, VH032 and its derivatives are widely utilized as
VHL ligands in the development of Proteolysis Targeting Chimeras (PROTACS), which are
bifunctional molecules designed to induce the degradation of specific target proteins.[8][9][10]
[11][12]
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Quantitative Binding Affinity Data

The binding affinity of VH032 and its analogs to the VHL protein complex has been determined
using various biophysical techniques. The following table summarizes the key quantitative data
from the literature.

Compound/Lig Binding
Assay Type Value Notes
and Constant
Binds to VHL E3
VHO032 - Kd 185 nM ]
ligase.[6]
VHO032 TR-FRET IC50 77.8 nM -
VHO032 TR-FRET Ki 33.4 nM -
VHO032 FP IC50 352.2 nM -
VHO032 FP Ki 142.1 nM -
VHO032 phenol TR-FRET IC50 34.0 nM -
VHO032 phenol TR-FRET Ki 14.6 nM -
VHO032 phenol FP IC50 212.5nM -
VHO032 phenol FP Ki 77.9 nM -
An analog of
VH032 with a 4-
VH101 - Kd 44 nM fold increased
binding affinity.
[11]
A fluorescent
BODIPY FL
TR-FRET Kd 3.01 nM probe derived
VH032
from VHO032.[13]
A fluorescent
BODIPY FL probe derived
FP Kd 100.8 nM
VHO032 from VH032.[13]
[14]
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» Kd (Dissociation Constant): A measure of the binding affinity between a ligand and a protein;
a smaller Kd value indicates a stronger binding affinity.

» IC50 (Half-maximal Inhibitory Concentration): The concentration of a ligand that is required
to inhibit a biological process or response by 50%.

 Ki (Inhibition Constant): An indication of how potent an inhibitor is; it is an intrinsic measure
of binding affinity.

e TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A fluorescence-based
assay that measures molecular interactions.

o FP (Fluorescence Polarization): A technique used to measure the binding of a fluorescently
labeled ligand to a protein.

VHL Signaling Pathway

The VHL protein plays a crucial role in the hypoxia signaling pathway. Under normal oxygen
conditions (normoxia), the HIF-a subunit is hydroxylated by prolyl hydroxylases (PHDs). This
modification allows VHL to recognize and bind to HIF-q, leading to its ubiquitination and
degradation by the proteasome. In the absence of oxygen (hypoxia), PHDs are inactive, and
HIF-a is not hydroxylated. This prevents VHL from binding to HIF-a, which then accumulates,
translocates to the nucleus, and dimerizes with HIF-f3. The HIF-a/HIF-f3 heterodimer then acts
as a transcription factor, activating the expression of genes involved in angiogenesis, glucose
metabolism, and cell survival. VH032, by binding to VHL, mimics the hypoxic state by
preventing HIF-a degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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